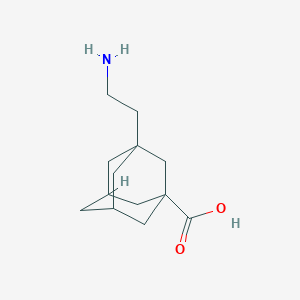
3-(2-aminoethyl)-1-adamantanecarboxylic acid
Übersicht
Beschreibung
3-(2-aminoethyl)-1-adamantanecarboxylic acid, also known as AEM, is a synthetic amino acid that has gained attention in the scientific community for its potential use in drug development and as a tool in biochemical research. AEM is structurally similar to other amino acids, but its unique properties make it a valuable addition to the field of biochemistry.
Wirkmechanismus
The mechanism of action of 3-(2-aminoethyl)-1-adamantanecarboxylic acid is not fully understood, but it is thought to act as a modulator of protein-protein interactions. 3-(2-aminoethyl)-1-adamantanecarboxylic acid has been shown to bind to certain proteins, altering their conformation and activity. This can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemische Und Physiologische Effekte
3-(2-aminoethyl)-1-adamantanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, promote the folding and stability of proteins, and modulate cellular signaling pathways. 3-(2-aminoethyl)-1-adamantanecarboxylic acid has also been shown to have neuroprotective effects, potentially making it a valuable therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-aminoethyl)-1-adamantanecarboxylic acid has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use in research. 3-(2-aminoethyl)-1-adamantanecarboxylic acid is also structurally similar to other amino acids, making it easy to incorporate into proteins and peptides. However, 3-(2-aminoethyl)-1-adamantanecarboxylic acid has limitations as well. It is relatively new to the field of biochemistry, and its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity have not been fully investigated.
Zukünftige Richtungen
There are several future directions for research involving 3-(2-aminoethyl)-1-adamantanecarboxylic acid. One area of interest is the development of 3-(2-aminoethyl)-1-adamantanecarboxylic acid-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of 3-(2-aminoethyl)-1-adamantanecarboxylic acid's mechanism of action and its potential as a tool for studying protein-ligand interactions. Additionally, further research is needed to investigate the potential side effects and toxicity of 3-(2-aminoethyl)-1-adamantanecarboxylic acid, as well as its limitations as a research tool.
Synthesemethoden
3-(2-aminoethyl)-1-adamantanecarboxylic acid can be synthesized through a multistep process that involves the reaction of adamantane with diethyl malonate, followed by hydrolysis and decarboxylation to produce the desired product. This method has been optimized over the years, and various modifications have been made to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(2-aminoethyl)-1-adamantanecarboxylic acid has been used in a variety of scientific research applications, including drug development and as a tool in biochemical research. It has been shown to have potential as a treatment for certain types of cancer, as well as a potential therapeutic agent for Alzheimer's disease. 3-(2-aminoethyl)-1-adamantanecarboxylic acid has also been used as a tool to study protein-ligand interactions and to investigate the folding and stability of proteins.
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c14-2-1-12-4-9-3-10(5-12)7-13(6-9,8-12)11(15)16/h9-10H,1-8,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMFVRGUJSJMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186141 | |
| Record name | 3-(2-Aminoethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)adamantane-1-carboxylic acid | |
CAS RN |
97350-02-2 | |
| Record name | 3-(2-Aminoethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97350-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Aminoethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5117927.png)
![N-(2-{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5117933.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)



![1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)